molecular formula C18H18ClN3O3 B3706125 N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3-methyl-4-nitrobenzamide

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3-methyl-4-nitrobenzamide

Cat. No.: B3706125
M. Wt: 359.8 g/mol
InChI Key: PNZXTQUVZKOKCL-UHFFFAOYSA-N
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Description

The compound “N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3-methyl-4-nitrobenzamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is often used in medicinal chemistry due to its versatility .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, a benzamide group, and nitro group. The spatial orientation of these groups and their substituents can significantly influence the compound’s biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. The pyrrolidine ring, for example, can undergo various reactions including ring-opening, substitution, and addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could enhance the compound’s solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds containing a pyrrolidine ring are used in medicinal chemistry and have diverse biological activities .

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential uses, particularly in medicinal chemistry given the presence of the pyrrolidine ring .

Properties

IUPAC Name

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c1-12-10-13(4-6-16(12)22(24)25)18(23)20-14-5-7-17(15(19)11-14)21-8-2-3-9-21/h4-7,10-11H,2-3,8-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZXTQUVZKOKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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